N-[4-(tert-butyl)phenyl]-5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the steps taken to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the positions of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Computational Chemistry
Finally, in computational chemistry, the compound could be used in molecular modeling studies to predict its properties and interactions with other molecules, which is valuable in many fields of research and industry.
Each of these applications would require extensive research and validation to ensure the compound’s efficacy and safety in the respective field. The compound’s unique structure offers a versatile platform for various scientific inquiries and practical applications. However, it’s important to note that the actual use of this compound in these fields would depend on further empirical research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-23(2,3)17-7-9-19(10-8-17)26-21(28)16-12-20(25)22(29)27(14-16)13-15-5-4-6-18(24)11-15/h4-12,14H,13H2,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVXJBBLXFJCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butyl)phenyl]-5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
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